N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide

Description

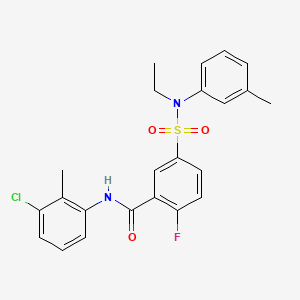

N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide is a sulfamoyl benzamide derivative characterized by:

- A 2-fluorobenzamide core.

- A 3-chloro-2-methylphenyl group attached to the benzamide nitrogen.

- A sulfamoyl group substituted with ethyl and m-tolyl (3-methylphenyl) moieties.

This compound belongs to a class of molecules designed for enhanced bioactivity through strategic halogenation (Cl, F) and sulfamoyl functionalization.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-5-[ethyl-(3-methylphenyl)sulfamoyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O3S/c1-4-27(17-8-5-7-15(2)13-17)31(29,30)18-11-12-21(25)19(14-18)23(28)26-22-10-6-9-20(24)16(22)3/h5-14H,4H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCKFAJYPNFPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the existing research.

Chemical Structure and Properties

The chemical structure of N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide can be represented as follows:

- Molecular Formula : C16H19ClF N3O2S

- Molecular Weight : 351.85 g/mol

The compound features a sulfamoyl group, which is known for its role in various biological applications, particularly in the inhibition of enzymes related to cancer and bacterial infections.

Synthesis

The synthesis of this compound typically involves the reaction of a fluorinated benzamide with a sulfamoyl derivative, employing methods such as nucleophilic substitution and condensation reactions. The specific synthetic pathway can vary based on the desired purity and yield.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that fluorinated benzamide derivatives possess antiproliferative activity against various cancer cell lines, including lung and breast cancer cells . The mechanism often involves the inhibition of key enzymes that regulate cell proliferation.

Inhibition of Steroid Sulfatase

Another area of investigation is the compound's potential as an inhibitor of steroid sulfatase (STS). STS plays a crucial role in the metabolism of steroid hormones, and its inhibition has been linked to reduced tumor growth in hormone-dependent cancers. A related study reported that certain sulfamate derivatives showed high potency against STS, suggesting that N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide could exhibit similar effects .

Case Studies

- Case Study on Antiproliferative Activity : A series of fluorinated benzamide derivatives were synthesized and tested for their antiproliferative effects. Compounds similar to N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide showed IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer activity .

- Inhibition Assays : In vitro assays demonstrated that sulfamate derivatives could inhibit STS with IC50 values significantly lower than standard inhibitors like coumarin-7-O-sulfamate, suggesting that modifications to the sulfamoyl group can enhance biological activity .

Comparative Analysis of Biological Activity

Comparison with Similar Compounds

Structural Analogues in Sulfamoyl Benzamide Derivatives

Key Compounds from (Compounds 51–55)

These derivatives share a 4-benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide backbone but vary in the aryl group attached to the triazin-3-yl ring:

| Compound | Substituent on Triazin-3-yl | Melting Point (°C) |

|---|---|---|

| 51 | 3-Fluorophenyl | 266–268 |

| 52 | 4-Trifluoromethylphenyl | 277–279 |

| 53 | 4-Methoxyphenyl | 255–258 |

| 54 | 3-Methoxyphenyl | 237–239 |

Comparison with Target Compound :

- Halogen vs. Methoxy Groups : The target compound’s 3-chloro-2-methylphenyl group introduces steric bulk and lipophilicity, contrasting with the electron-withdrawing trifluoromethyl (52) or electron-donating methoxy groups (53–54). Such differences influence solubility and binding affinity.

- Melting Points : Electron-withdrawing groups (e.g., CF₃ in 52) correlate with higher melting points, suggesting stronger intermolecular forces. The target compound’s chloro and methyl groups may similarly elevate its melting point relative to methoxy-substituted analogs .

Compounds from (5a–5v)

These derivatives feature 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)benzamide structures. Notably:

- Compound 5o (N-(2-methyl-5-nitrophenyl)) exhibits potent α-glucosidase/α-amylase inhibition .

Comparison with Target Compound :

- Bioactivity : The nitro group in 5o enhances enzyme inhibition, while the target compound’s fluorine and ethyl-m-tolyl groups may optimize metabolic stability or target selectivity.

Antifungal Sulfamoyl Benzamides ()

LMM5 and LMM11 are 1,3,4-oxadiazole derivatives with sulfamoyl benzamide moieties. Both show antifungal activity against Candida albicans .

| Compound | Key Substituents |

|---|---|

| LMM5 | Benzyl(methyl)sulfamoyl, 4-methoxyphenyl |

| LMM11 | Cyclohexyl(ethyl)sulfamoyl, furan-2-yl |

Comparison with Target Compound :

- Structural Overlap : The sulfamoyl benzamide core is conserved, but LMM5/LMM11 incorporate oxadiazole rings for enhanced antifungal activity. The target compound’s fluorobenzamide may improve membrane permeability compared to LMM11’s furan group .

Agrochemical Benzamide Derivatives ()

Flutolanil (N-(3-methoxyphenyl)-2-trifluoromethylbenzamide) is a fungicide, while cyprofuram (N-(3-chlorophenyl)-cyclopropanecarboxamide) is used as a pesticide.

Comparison with Target Compound :

- Halogenation : Flutolanil’s trifluoromethyl group and the target’s chlorine/fluorine substituents enhance resistance to enzymatic degradation.

- Applications : The target compound’s ethyl-m-tolyl sulfamoyl group may shift its utility from agrochemical (as in flutolanil) to pharmaceutical contexts, given sulfamoyl’s prevalence in drug design .

: (R)-5-(N-(sec-Butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

- Molecular Weight : 386.39 g/mol (vs. target compound’s ~463.9 g/mol).

- Hazards : H302 (oral toxicity), H315/H319 (skin/eye irritation), indicating handling precautions for sulfamoyl benzamides .

Comparison :

- The target compound’s larger size (due to m-tolyl and ethyl groups) may reduce volatility but increase lipophilicity.

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).

- Use anhydrous solvents to minimize hydrolysis of reactive intermediates.

- Adjust stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride) to drive reaction completion.

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Key techniques include:

1H-NMR and 13C-NMR :

- Identify aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ ~10.5 ppm, broad).

- Verify substituents (e.g., methyl groups at δ 2.3–2.5 ppm, fluorobenzamide signals) .

IR Spectroscopy :

- Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Elemental Analysis :

- Validate C, H, N, S, and Cl content within ±0.3% of theoretical values.

X-ray Crystallography :

Q. Methodological Answer :

Standardize Assay Conditions :

- Control pH (e.g., pH 5–7 buffers) and temperature (25°C ±1°C) to minimize variability in enzyme inhibition studies .

Validate Target Engagement :

- Use orthogonal methods (e.g., surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC)) to confirm binding affinity.

Statistical Analysis :

- Apply ANOVA to compare replicates and identify outliers. For IC50 discrepancies, re-test using a shared reference compound (e.g., staurosporine as a kinase inhibitor control).

Crystallographic Validation :

- Resolve co-crystal structures to confirm binding modes and identify critical interactions (e.g., hydrogen bonds with fluorobenzamide) .

Advanced: What computational strategies are suitable for elucidating the compound’s binding interactions with biological targets?

Q. Methodological Answer :

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites (e.g., kinase ATP-binding pockets). Validate with crystallographic data .

Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy.

Quantum Mechanical (QM) Calculations :

- Calculate electrostatic potential surfaces (Gaussian 09) to identify nucleophilic/electrophilic regions influencing binding .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize pharmacological properties?

Q. Methodological Answer :

Substituent Variation :

- Synthesize derivatives with modified substituents (e.g., replacing m-tolyl with p-fluorophenyl) and test for activity shifts.

Physicochemical Profiling :

- Measure logP (HPLC) and solubility (UV-Vis) to correlate lipophilicity with membrane permeability .

Biological Screening :

- Use high-throughput screening (HTS) against target panels (e.g., kinase assays) to identify selectivity trends.

Data Integration :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.